(R)-1-Para-nitro-phenyl-2-azido-ethanol

Biocatalysis Regioselective epoxide opening Halohydrin dehalogenase

(R)-1-Para-nitro-phenyl-2-azido-ethanol (CAS 325856-44-8, PDB ligand code RPN) is an enantiomerically enriched chiral β-azido alcohol bearing a para-nitrophenyl substituent. It belongs to the class of 1,2-azido alcohols, which serve as precursors to chiral 1,2-amino alcohols, aziridines, and triazole-containing conjugates via click chemistry.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
Cat. No. B8493930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Para-nitro-phenyl-2-azido-ethanol
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN=[N+]=[N-])O)[N+](=O)[O-]
InChIInChI=1S/C8H8N4O3/c9-11-10-5-8(13)6-1-3-7(4-2-6)12(14)15/h1-4,8,13H,5H2/t8-/m0/s1
InChIKeyDHEGJYKMZJGYGW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Para-nitro-phenyl-2-azido-ethanol: Chiral β-Azido Alcohol Building Block for Asymmetric Synthesis and Structural Biology


(R)-1-Para-nitro-phenyl-2-azido-ethanol (CAS 325856-44-8, PDB ligand code RPN) is an enantiomerically enriched chiral β-azido alcohol bearing a para-nitrophenyl substituent . It belongs to the class of 1,2-azido alcohols, which serve as precursors to chiral 1,2-amino alcohols, aziridines, and triazole-containing conjugates via click chemistry [1]. The compound possesses a single stereogenic center at the benzylic carbon (C-1), with the (R)-configuration established through enzymatic kinetic resolution using halohydrin dehalogenase HheC [2]. Its molecular formula is C₈H₈N₄O₃ (MW 208.17 g/mol), and it carries dual reactive handles: a β-azido group for CuAAC click reactions and a para-nitro group amenable to selective reduction, diazotization, or spectroscopic detection [3].

Why (R)-1-Para-nitro-phenyl-2-azido-ethanol Cannot Be Replaced by Generic β-Azido Alcohols


Substituting (R)-1-para-nitro-phenyl-2-azido-ethanol with a racemic mixture, the (S)-antipode, or a non-nitro-substituted β-azido alcohol introduces critical functional deficits. The (S)-enantiomer (CAS 397869-61-3) exhibits opposite stereochemistry at the benzylic center, directly impacting chiral recognition in enzyme active sites and the stereochemical outcome of downstream reactions such as Staudinger/aza-Wittig cyclization [1]. Non-nitrated analogs (e.g., 2-azido-1-phenylethanol) lack the para-nitro group's strong electron-withdrawing character and its capacity for selective reduction to an aminophenyl handle, which enables orthogonal bifunctional derivatization [2]. Even the 4-chloro congener, while achieving comparable enantiomeric excess (98% e.e.) via the same enzymatic route, differs in electronic profile, UV detectability, and hydrogen-bonding capability—parameters that directly affect chromatographic monitoring, crystallographic phasing, and binding interactions in structural biology applications [3]. These differences are not cosmetic; they determine whether the compound functions as a competent substrate mimic, a traceless click handle, or a crystallographic probe.

(R)-1-Para-nitro-phenyl-2-azido-ethanol: Quantitative Differential Evidence vs. Closest Analogs


Regioselectivity Inversion: Enzymatic vs. Chemical Azidolysis of para-Nitro Styrene Oxide

The HheC-catalyzed azidolysis of racemic para-nitro styrene oxide inverts the intrinsic regioselectivity of the non-enzymatic reaction. Chemical azidolysis of styrene oxide with sodium azide yields a regioisomeric mixture with alcohol functionality at the α and β positions in a molar ratio of 2:98 (α:β), i.e., strongly favoring β-alcohol (α-azido) product [1]. In contrast, the enzymatic reaction using purified halohydrin dehalogenase HheC produces (R)-2-azido-1-(para-nitro-phenyl)-ethanol (β-azido, α-alcohol) with the undesired regioisomer 2-azido-2-(para-nitro-phenyl)-ethanol formed at a ratio of only 1:217, corresponding to β-selectivity exceeding 99% [1]. This regioselectivity switch is mechanistically critical: the enzyme delivers the azide nucleophile to the β-carbon while placing the hydroxyl group at the benzylic α-position, a regiochemical outcome not accessible through conventional chemical catalysis [2].

Biocatalysis Regioselective epoxide opening Halohydrin dehalogenase

Enantiomeric Excess and Kinetic Efficiency: HheC-Catalyzed Resolution vs. Lipase-Based DKR of Non-Nitro Analogs

The HheC-catalyzed kinetic resolution of racemic para-nitro styrene oxide delivers (R)-2-azido-1-(para-nitro-phenyl)-ethanol with enantiomeric excesses ranging from 94% to 97%, depending on reaction scale and conditions [1]. Under optimized small-scale conditions (Example 3), an e.e. of 96% is achieved with an E-value exceeding 200 [1]. At preparative scale (3.2 mmol substrate, Example 4), the isolated product reaches 97% e.e. in 47% yield alongside (S)-para-nitro styrene oxide at 98% e.e. in 46% yield [1]. For comparison, the dynamic kinetic resolution (DKR) of non-nitro 2-azido-1-phenylethanol using Candida antarctica lipase B (CALB, Novozym 435) combined with a ruthenium racemization catalyst achieves up to 99% e.e. and 98% conversion, but requires a transition-metal catalyst and operates on the acetylated substrate [2]. The HheC route avoids transition metals entirely and directly produces the free alcohol, simplifying downstream purification. The 4-chloro analog, processed under identical HheC conditions, reaches 98% e.e. (Example 5), indicating that the para-nitro substrate yields marginally lower but still excellent enantiopurity [1].

Enantioselective synthesis Kinetic resolution Chiral β-azido alcohols

Structural Biology Validation: Co-crystallized Haloalcohol Substrate Mimic in HheC at 1.9 Å Resolution

(R)-1-Para-nitro-phenyl-2-azido-ethanol (PDB ligand RPN) is a validated haloalcohol substrate mimic, co-crystallized with halohydrin dehalogenase HheC from Agrobacterium radiobacter AD1 [1]. The X-ray structure (PDB 1PX0, 1.90 Å resolution, R-free 0.207, R-work 0.184) reveals the compound bound in the enzyme active site, with the azide group occupying the halide-binding pocket and the para-nitrophenyl moiety forming key interactions with the hydrophobic binding cleft [1]. The para-nitro group contributes electron density that facilitates crystallographic phasing and provides a distinctive UV-Vis spectroscopic handle (λmax ~270 nm) not available with non-nitrated or halo-substituted analogs [2]. This structural characterization is part of the foundational mechanistic study (EMBO J. 2003, 22, 4933–4944) that established the Ser132-Tyr145-Arg149 catalytic triad mechanism of HheC [1]. The compound is present as a standalone ligand in three PDB entries and is registered in DrugBank (DB04472), underscoring its recognized role as a chemical probe for enzyme mechanism studies [3].

Structural biology Haloalcohol dehalogenase Substrate mimic X-ray crystallography

Orthogonal Bifunctionality: para-Nitro Group as a Latent Amino Handle for Sequential Derivatization

A distinguishing feature of (R)-1-para-nitro-phenyl-2-azido-ethanol is its capacity for sequential, orthogonal derivatization via its two functional handles. In the chemoenzymatic route reported by Monsen and Luzzio (Tetrahedron Lett. 2021), the enantioenriched (R)-2-azido-1-(4-nitrophenyl)ethanol is first acylated with 4-nitrobenzoyl chloride, then subjected to Staudinger/aza-Wittig cyclization to yield (4R,5R)-disubstituted-2-(4-nitrophenyl)oxazoline [1]. The para-nitro group on the oxazoline ring is subsequently reduced to the corresponding aminophenyl derivative using aluminum amalgam, followed by diazotization/azidation to install a second azide group—yielding (4R,5R)-2-(4-azidophenyl)oxazoline [1]. This bis-azido oxazoline then undergoes CuAAC click reaction with 4-ethynylfluorobenzene to produce the click triazole product in high yield [1]. In contrast, non-nitro β-azido alcohols such as 2-azido-1-phenylethanol or 2-azido-1-(4-chlorophenyl)ethanol lack a second functionalizable position on the aromatic ring, limiting their utility to single-point azide chemistry [2]. The para-nitro→amino→azido sequence effectively converts the compound from a mono-azide into a bis-azide scaffold with two stereocenters, a transformation that cannot be replicated with halo-substituted or unsubstituted analogs [1].

Click chemistry Orthogonal functionalization Oxazoline synthesis Bioconjugation

Enzymatic Route Reproducibility: Consistent e.e. Across Three Independent Experimental Scales in Patent Examples

The robustness of the HheC-mediated kinetic resolution for producing (R)-2-azido-1-(para-nitro-phenyl)-ethanol is documented across three independent experimental protocols in US Patent 7,695,942 B2, spanning a 240-fold range in substrate loading [1]. Example 2 (2 mM substrate, 15 mL scale, kinetic resolution to >99% e.e. of remaining epoxide): product e.e. 94%, E-value >200. Example 3 (0.25 mM substrate, 1 mL scale, 15 min reaction): product e.e. 96%, regioisomer ratio 217:1. Example 4 (3.2 mmol substrate, 60 mL scale, 24 h slow addition): product e.e. 97%, isolated yield 47% [1]. The progressive improvement in e.e. from 94% to 97% with optimized conditions (short reaction time, low substrate concentration, slow azide addition) demonstrates tunable performance. For the structurally related 4-chloro analog, the single reported example (Example 5) achieves 98% e.e. but lacks the multi-condition validation dataset [1]. This body of evidence provides procurement confidence: the nitro-substituted compound's production process is better characterized across scales than its 4-chloro counterpart, reducing the risk of batch-to-batch variability.

Process scalability Enzymatic resolution Quality by design Reproducibility

(R)-1-Para-nitro-phenyl-2-azido-ethanol: High-Impact Application Scenarios Backed by Quantitative Evidence


Structural Biology: Co-crystallization Probe for Halohydrin Dehalogenase Mechanistic Studies

Researchers investigating the catalytic mechanism, substrate specificity, or engineering of halohydrin dehalogenases (HheC and homologs) should select (R)-1-para-nitro-phenyl-2-azido-ethanol as the co-crystallization ligand of choice. The compound has a validated binding pose in PDB 1PX0 at 1.90 Å resolution, with defined interactions to the Ser132-Tyr145-Arg149 catalytic triad [1]. Its para-nitrophenyl group provides the electron density needed for unambiguous placement in the hydrophobic binding cleft and contributes to crystal contacts that enable high-resolution diffraction. No other β-azido alcohol has a published co-crystal structure with this enzyme family, making RPN the sole characterized substrate mimic for structure-guided mutagenesis campaigns [1].

Medicinal Chemistry: Stereodefined Bis-Azido Oxazoline Scaffold for Bivalent Click Chemistry

Programs requiring stereochemically pure, bifunctional oxazoline scaffolds for click chemistry should procure the (R)-enantiomer specifically. Following the Monsen–Luzzio protocol, the enantioenriched compound (obtained via PLE hydrolysis of the racemic azidoacetate) undergoes Staudinger/aza-Wittig cyclization to form the (4R,5R)-oxazoline, after which the para-nitro group is reduced to an amine and converted to a second azide—yielding a bis-azido oxazoline with two stereocenters [2]. This scaffold has been validated in a CuAAC reaction with 4-ethynylfluorobenzene to produce a triazole product in high yield [2]. The (S)-enantiomer or racemic mixture would produce diastereomeric oxazolines that cannot be separated at the bis-azido stage, compromising downstream screening data [2].

Biocatalysis Process Development: Benchmark Substrate for HheC Kinetic Resolution Optimization

Industrial biocatalysis groups developing or optimizing halohydrin dehalogenase-catalyzed epoxide opening reactions should use para-nitro styrene oxide/(R)-1-para-nitro-phenyl-2-azido-ethanol as the benchmark substrate pair. The patent literature provides three fully documented protocols at different scales (0.25 mM to 3.2 mmol) with reported e.e. values (94–97%), E-values (>200), regioisomer ratios (up to 217:1), and isolated yields (up to 47%) [3]. This dataset enables direct comparison of novel enzyme variants or process conditions against a well-characterized baseline, facilitating quality-by-design approaches. The chloro analog, while achieving 98% e.e., lacks this multi-condition reference dataset [3].

Chemical Biology: UV-Traceable Chiral Azido Alcohol for Cellular Target Engagement Studies

Investigators designing clickable probes for cellular target identification should preferentially select the para-nitro-substituted compound over non-chromophoric β-azido alcohols. The para-nitrophenyl chromophore (λmax ~270 nm, ε ~10,000 M⁻¹cm⁻¹) enables HPLC-based quantification and purification without derivatization, and provides a mass spectrometry tag (+208 Da, distinct isotopic pattern from the azide moiety) for metabolite identification [4]. When the azide is consumed in a CuAAC click reaction, the nitro group remains as a persistent spectroscopic handle for tracking the conjugate through biological assays—a capability absent in the 4-chloro and unsubstituted phenyl analogs.

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